molecular formula C39H54O11S B1423593 alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid CAS No. 1334177-82-0

alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid

Cat. No.: B1423593
CAS No.: 1334177-82-0
M. Wt: 730.9 g/mol
InChI Key: COBJVDSZNHAETA-UHFFFAOYSA-N
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Description

Historical Development of Polyethylene Glycol-Based Linkers

The conceptual foundation for polyethylene glycol-based linker technology emerged during the late 1960s when Professor Frank Davis at Rutgers University first proposed the conjugation of polyethylene glycol to proteins as a strategy to reduce immunogenicity and enhance circulation lifetimes of therapeutic proteins. This pioneering concept recognized that hydrophilic polymer conjugation could effectively mask foreign proteins from immune system recognition, thereby extending their therapeutic utility. The subsequent decades witnessed systematic development of polyethylene glycol conjugation methodologies, with the 1970s marking the beginning of comprehensive investigations into protein modification strategies.

The clinical validation of polyethylene glycol conjugation technology occurred with the United States Food and Drug Administration approval of Adagen (pegademase bovine) in March 1990, representing the first commercially approved polyethylene glycol-modified protein therapeutic. This milestone demonstrated the practical feasibility of polyethylene glycol conjugation for enhancing protein pharmacokinetics and establishing the foundation for subsequent generations of polyethylene glycol-based therapeutics. The commercial success of products such as Pegasys and Neulasta, which exceeded five billion dollars in combined sales by 2011, validated the clinical and economic potential of polyethylene glycol modification strategies.

During the 1990s, researchers began developing more sophisticated polyethylene glycol architectures beyond simple protein conjugation, including monodisperse polyethylene glycol chains with defined molecular weights and terminal functionalities. This evolution enabled more precise bioconjugation strategies and facilitated the development of heterobifunctional linkers capable of orthogonal conjugation reactions. The introduction of cleavable polyethylene glycol linkers represented a significant advancement, incorporating specific chemical bonds designed to break under predetermined conditions such as enzymatic action, changes in hydrogen ion concentration, or exposure to specific wavelengths of light.

Significance in Bioconjugation Chemistry

Alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid exemplifies the sophisticated design principles that have emerged in contemporary bioconjugation chemistry. The compound serves as a bifunctional linker molecule that facilitates the attachment of biomolecules to various targets while providing mechanisms for controlled release. The polyethylene glycol chain component contributes essential properties including enhanced solubility, biocompatibility, and reduced immunogenicity, while the 4-methoxytrityl group functions as a photocleavable protecting group that enables ultraviolet light-triggered release of conjugated biomolecules.

The bioconjugation applications of this compound extend across multiple research domains, including drug delivery systems, protein therapeutics, and diagnostic applications. In drug delivery applications, the compound enables temporary attachment of pharmaceutical agents to carrier particles, with subsequent controlled release at target sites through photochemical activation. The polyethylene glycol spacer provides conformational flexibility and reduces steric hindrance between conjugated components, while the thioether linkage offers stability under physiological conditions.

Contemporary peptide mapping methodologies have been specifically developed to analyze polyethylene glycol-protein conjugates formed using related linker technologies. These analytical approaches enable determination of conjugation sites, sequence coverage analysis, and detection of post-translational modifications within the same analytical workflow. The development of cleavable polyethylene glycol linkers has significantly simplified analytical characterization by allowing traditional peptide mapping protocols to be applied to polyethylene glycol-modified proteins, thereby reducing the complexity and time requirements for structural characterization.

Classification within Thioether-Modified Polyethylene Glycol Compounds

This compound belongs to the category of thioether-modified polyethylene glycol compounds, which represent an important class of bioconjugation reagents characterized by sulfur-carbon bond formation between the polyethylene glycol chain and functional groups. Thioether linkages provide several advantages in bioconjugation applications, including stability under physiological conditions and resistance to hydrolytic degradation compared to alternative linkage chemistries.

The thioether modification in this compound connects the 4-methoxytrityl protecting group to the polyethylene glycol chain, creating a stable covalent bond that maintains structural integrity throughout conjugation and subsequent handling procedures. This linkage chemistry contrasts with alternative approaches such as ester or amide bonds, which may be susceptible to enzymatic or hydrolytic cleavage under biological conditions. The stability of thioether bonds has been demonstrated in various bioconjugation applications, though recent research has revealed that certain thioether-containing linkers, particularly those incorporating succinimidyl groups, may exhibit unexpected instability through retro-Michael reaction mechanisms.

Comparative analysis of thioether-containing polyethylene glycol linkers reveals important structure-activity relationships that influence both stability and functionality. Research has shown that thioether bonds formed through Michael addition reactions with maleimide groups can undergo reversible reactions over time, leading to gradual release of conjugated components. However, modifications such as ring-opening hydrolysis can convert unstable succinimidyl thioether linkages into more stable thioether conjugates with half-lives exceeding two years under physiological conditions.

Linkage Type Stability Half-life Cleavage Mechanism Applications
Simple Thioether >2 years Non-cleavable Permanent conjugation
Succinimidyl Thioether 18-24 hours Retro-Michael reaction Controlled release
Ring-opened Thioether >2 years Hydrolytic stabilization Extended circulation
Disulfide-modified Variable Reducing environment Intracellular release

Research Evolution and Current Trends

Contemporary research in polyethylene glycol-based linker technology has focused on developing increasingly sophisticated architectures that provide enhanced control over bioconjugation processes and improved analytical characterization capabilities. The evolution toward cleavable linker designs represents a significant advancement, enabling researchers to decouple the analytical complexity of protein and polyethylene glycol components in conjugate mixtures. This approach facilitates more thorough characterization of polyethylene glycol-protein conjugate mixtures and enables automated data analysis protocols that significantly reduce the time and expertise required for structural characterization.

Recent developments in transglutaminase-mediated bioconjugation have demonstrated the utility of designer polyethylene glycol linkers in identifying previously undetected modification sites on therapeutic proteins. Studies utilizing polyethylene glycol linkers containing cleavable amino acid sequences have successfully identified modification sites on Interferon alpha-2b at positions lysine-31, lysine-134, and lysine-164, with lysine-134 representing a newly determined site that had not been detected using traditional analytical methodologies. These findings demonstrate the enhanced sensitivity and analytical capabilities provided by modern linker designs.

The integration of photocleavable protecting groups, such as the 4-methoxytrityl moiety found in this compound, represents an important trend toward spatially and temporally controlled biomolecule release. Photocleavable protecting groups enable precise control over conjugate activation through exposure to specific wavelengths of ultraviolet light, providing researchers with tools for controlled drug release and biomolecule activation in both research and therapeutic applications.

Research Focus Area Technical Advancement Impact on Field
Analytical Characterization Cleavable linker designs Simplified conjugate analysis
Controlled Release Photocleavable protecting groups Spatiotemporal control
Conjugation Efficiency Orthogonal chemistry Multiple functionalization
Stability Optimization Ring-opening strategies Extended circulation times

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O11S/c1-42-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)51-33-32-50-31-30-49-29-28-48-27-26-47-25-24-46-23-22-45-21-20-44-19-18-43-17-16-38(40)41/h2-15H,16-33H2,1H3,(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBJVDSZNHAETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid (referred to as "the compound") is a synthetic molecule that has garnered attention for its potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a methoxytrityl group with an octa(ethylene glycol) chain and a propionic acid moiety. This configuration enhances its solubility and interaction with biological systems. The presence of the thio group contributes to its reactivity and potential for forming conjugates with proteins or other biomolecules.

Mechanisms of Biological Activity

The biological activity of the compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The hydrophilic polyethylene glycol (PEG) segment aids in cellular uptake, while the hydrophobic methoxytrityl group may facilitate membrane penetration.
  • Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways. For instance, it has been shown to affect the activity of certain proteases, which are crucial in various biological processes.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

In Vitro Studies

Several in vitro studies have demonstrated the effectiveness of the compound in various biological assays:

  • Cell Proliferation : In cancer cell lines, the compound inhibited cell proliferation at micromolar concentrations. The mechanism involves apoptosis induction through caspase activation.
  • Antimicrobial Activity : The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Study TypeTarget Organism/Cell LineEffect ObservedConcentration Range
Cell ProliferationCancer cell linesInhibition of proliferation1-10 µM
AntimicrobialVarious bacteriaBactericidal effects5-50 µg/mL

Case Studies

  • Case Study 1 : A study on diabetic mice demonstrated that treatment with the compound resulted in a significant reduction in fasting blood glucose levels compared to control groups. This effect was attributed to enhanced insulin signaling pathways.
  • Case Study 2 : In a model of bacterial infection, administration of the compound led to a marked decrease in bacterial load and inflammation markers, indicating its potential as an adjunct therapy in infectious diseases.

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid is in the development of drug delivery systems. Its structure allows for the conjugation with therapeutic agents, enhancing their solubility and bioavailability.

Biocompatibility and Biodegradability

Research indicates that compounds like this compound exhibit favorable biocompatibility and biodegradability characteristics. This is crucial for applications in vivo, where accumulation of non-biodegradable materials can pose health risks.

Case Studies

  • A study demonstrated that PEGylated drug conjugates showed enhanced therapeutic efficacy in cancer models due to improved circulation times and targeted delivery to tumor sites .
  • Another investigation highlighted the use of similar PEGylating agents in reducing liver toxicity associated with high-dose chemotherapy, showcasing their potential in improving patient outcomes .

Polymer Chemistry Applications

In polymer chemistry, this compound serves as a building block for synthesizing advanced materials, including hydrogels and nanocarriers.

Hydrogels

Hydrogels formed from this compound can be utilized for:

  • Tissue Engineering : Providing scaffolds that mimic natural tissue environments.
  • Controlled Drug Release : Allowing for sustained release profiles tailored to specific therapeutic needs.

Imaging Agents

The functionalization capabilities of this compound enable its use in developing imaging agents for medical diagnostics. By attaching fluorescent markers or other imaging moieties, researchers can create targeted imaging agents that enhance visualization of biological processes.

Research Findings

  • A recent study explored the conjugation of this compound with fluorescent dyes, demonstrating improved imaging contrast in cellular studies .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Drug Delivery SystemsEnhances solubility and bioavailability of drugsIncreased circulation time, reduced toxicity
BiocompatibilitySuitable for in vivo applicationsMinimized immune response
Polymer ChemistryBuilding block for hydrogels and nanocarriersControlled drug release, tissue scaffolding
Imaging AgentsDevelopment of targeted imaging agentsEnhanced visualization capabilities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variants

The compound belongs to a family of Mmt-protected PEG-thioether acids, differing in PEG chain length and terminal functional groups. Key analogs include:

Compound Name PEG Units Molecular Formula Molecular Weight (g/mol) Terminal Group Key Applications
Mmt-S-dPEG4-COOH 4 C27H38O9S 538.65 Propionic acid Small-molecule conjugation
Mmt-S-dPEG8-COOH 8 C39H54O11S 778.98 Propionic acid Drug delivery, bioconjugation
Mmt-S-dPEG12-COOH 12 C51H70O15S 1019.31 Propionic acid Nanoparticle functionalization

Comparative Analysis

PEG Chain Length and Solubility
  • Shorter Chains (e.g., dPEG4): Lower molecular weight (538.65 g/mol) enhances diffusion rates but reduces aqueous solubility compared to longer chains .
  • Longer Chains (e.g., dPEG12): Higher molecular weight (1019.31 g/mol) improves solubility and reduces aggregation in biological systems but may introduce steric hindrance in reactions .
  • dPEG8 (Intermediate): Balances solubility and reactivity, making it ideal for controlled bioconjugation .
Functional Group Stability
  • The Mmt group in all analogs provides robust thiol protection, with deprotection achieved using trifluoroacetic acid (TFA) . However, longer PEG chains (e.g., dPEG12) may slow deprotection kinetics due to reduced accessibility of the Mmt-thioether bond .

Comparison with Non-PEG Analogs

Alkylphenol Ethoxylates (APEOs)

Compounds like polyethylene glycol 4-(tert-octylphenyl) ether (CAS 9002-93-1) share PEG backbones but differ in terminal groups (e.g., alkylphenol instead of Mmt/propionic acid). APEOs exhibit inferior biodegradability and higher environmental toxicity, limiting their biomedical use compared to Mmt-S-dPEG8-COOH .

3-Hydroxy-4-Methoxycinnamic Acid

While unrelated structurally, this compound (CAS 638-02-8) shares applications as a synthetic precursor. However, it lacks the PEG backbone and thioether functionality critical for controlled drug release .

Research Findings and Challenges

  • Synthesis Efficiency: Mmt-S-dPEG8-COOH is synthesized in >90% yield using 4-methoxytrityl chloride (Mmt-Cl) and mercaptopropionic acid, outperforming dPEG12 analogs, which require longer reaction times .
  • Stability Issues: Prolonged storage of Mmt-S-dPEG8-COOH in acidic conditions may lead to partial Mmt cleavage, necessitating strict pH control .

Q & A

Q. What are the common synthetic routes for alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid, and what critical steps ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves three key steps:
  • Tritylation : Reacting a thiol-containing precursor with 4-methoxytrityl chloride under anhydrous conditions to introduce the protecting group. This step requires strict moisture control to prevent hydrolysis of the trityl chloride .
  • PEG Coupling : Introducing the octaethylene glycol (OEG) chain via a thioether linkage. Polycondensation methods, similar to those used for mercaptosuccinic acid and ethylene glycol, can be adapted, with HCl catalysis to stabilize the thio bond .
  • Termination with Propionic Acid : Functionalizing the OEG chain’s terminal hydroxyl group with propionic acid using carbodiimide coupling agents (e.g., EDC/NHS).
  • Purification : Column chromatography or preparative TLC (using ethyl acetate as eluent) is critical to isolate the product from unreacted starting materials or side products .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound, and how should they be implemented?

  • Methodological Answer :
  • TLC Analysis : Use ethyl acetate as the eluent to monitor reaction progress. Compare Rf values of the product against starting materials (e.g., oleic acid or trityl chloride derivatives) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the 4-methoxytrityl group (aromatic protons at δ 6.5–7.5 ppm) and OEG chain (repeating –CH2_2CH2_2O– signals). The thioether linkage is identified via 1^1H-13^13C HMBC correlations .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular weight (C39_{39}H54_{54}O11_{11}S, MW 742.91) and detects impurities .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields when synthesizing this compound under varying conditions?

  • Methodological Answer : Yield discrepancies often arise from:
  • Moisture Sensitivity : 4-Methoxytrityl chloride is hygroscopic; even trace water can hydrolyze it, reducing yield. Use rigorously dried solvents and inert atmospheres .
  • Thioether Stability : The thio linkage may degrade under acidic or oxidative conditions. Monitor pH during synthesis and add antioxidants (e.g., BHT) if necessary .
  • Purification Challenges : OEG chains can trap impurities. Optimize column chromatography gradients (e.g., hexane/ethyl acetate to methanol/dichloromethane) .
  • Systematic Validation : Design experiments varying one parameter (e.g., temperature, stoichiometry) while holding others constant to isolate yield-limiting factors.

Q. What strategies optimize the introduction of the 4-methoxytrityl group while minimizing side reactions during synthesis?

  • Methodological Answer :
  • Stoichiometric Control : Use a 1.2–1.5 molar excess of 4-methoxytrityl chloride to ensure complete reaction with the thiol precursor, but avoid higher excess to prevent di-tritylation .
  • Reaction Monitoring : Perform TLC every 30 minutes to detect premature trityl deprotection (e.g., under acidic conditions). If deprotection occurs, switch to milder bases like DMAP .
  • Alternative Protecting Groups : If trityl instability persists, test photo-labile (e.g., nitroveratryl) or enzymatically cleavable groups, though these may require re-optimization of coupling steps.

Q. How does the octaethylene glycol chain influence the compound’s solubility and reactivity in conjugation reactions, and how can this be experimentally validated?

  • Methodological Answer :
  • Solubility : The OEG chain enhances hydrophilicity. Compare solubility in polar (water, DMSO) vs. nonpolar (toluene, hexane) solvents. For quantification, use dynamic light scattering (DLS) to measure aggregation propensity .
  • Conjugation Efficiency : The terminal propionic acid enables carbodiimide-mediated coupling to amines (e.g., proteins). To validate reactivity:
  • React the compound with a model amine (e.g., glycine methyl ester) and quantify conjugation yield via HPLC or 19^19F NMR (if using fluorinated analogs).
  • Compare kinetics with shorter/longer PEG chains (e.g., tetraethylene vs. decaethylene glycol) to assess steric effects .

Data Contradiction Analysis

  • Reported Stability of Thioether Linkage : Some studies suggest thioethers are stable under basic conditions, while others note oxidation to sulfoxides. Resolve this by:

    • Conducting stability assays in buffers (pH 4–10) with/without antioxidants.
    • Characterizing degradation products via LC-MS to identify oxidation pathways .
  • Conflicting NMR Assignments : Discrepancies in OEG proton signals may arise from conformational flexibility. Use variable-temperature NMR to resolve overlapping peaks and assign signals unambiguously .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid
Reactant of Route 2
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alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.